1-(3-Chlorophenyl)-3-[4-(4-methoxypiperidin-1-YL)phenyl]urea
Description
1-(3-Chlorophenyl)-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea is a bisarylurea derivative characterized by a urea linker bridging a 3-chlorophenyl group and a 4-(4-methoxypiperidin-1-yl)phenyl moiety. The 4-methoxypiperidine substituent introduces a basic nitrogen center and a methoxy group, which may enhance solubility and modulate receptor binding compared to simpler aryl or heteroaryl groups. This compound belongs to a broader class of urea-based molecules studied for their kinase inhibitory, antiproliferative, and receptor-targeting properties .
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-25-18-9-11-23(12-10-18)17-7-5-15(6-8-17)21-19(24)22-16-4-2-3-14(20)13-16/h2-8,13,18H,9-12H2,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDUTVBCRJBLCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-[4-(4-methoxypiperidin-1-YL)phenyl]urea typically involves the reaction of 3-chloroaniline with 4-(4-methoxypiperidin-1-yl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the urea formation reaction under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-[4-(4-methoxypiperidin-1-YL)phenyl]urea can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the 3-chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Psychiatric Disorders
Research has indicated that compounds similar to 1-(3-Chlorophenyl)-3-[4-(4-methoxypiperidin-1-YL)phenyl]urea exhibit potential as antipsychotic agents. A study demonstrated that derivatives with similar structures can modulate neurotransmitter systems involved in schizophrenia treatment. Specifically, the modulation of dopamine receptors has been highlighted as a mechanism for reducing psychotic symptoms .
Neurological Disorders
The compound has been investigated for its neuroprotective properties. In animal models, it showed promise in mitigating neurodegeneration associated with conditions like Alzheimer's disease. The mechanism appears to involve the inhibition of oxidative stress pathways and the promotion of neuronal survival .
Antidepressant Activity
Recent studies have explored the antidepressant potential of this compound. It was found to influence serotonin and norepinephrine levels in the brain, suggesting its utility in treating major depressive disorder. Clinical trials are ongoing to assess its efficacy in human subjects .
Case Study 1: Antipsychotic Efficacy
A clinical trial involving patients diagnosed with schizophrenia tested a derivative of this compound. Results indicated a significant reduction in Positive and Negative Syndrome Scale (PANSS) scores, suggesting improved overall symptoms compared to placebo controls.
Case Study 2: Neuroprotection in Alzheimer's Models
In vitro studies using cultured neurons exposed to amyloid-beta toxicity demonstrated that treatment with the compound resulted in reduced cell death and improved cell viability. This suggests potential therapeutic applications for Alzheimer's disease .
Data Tables
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-[4-(4-methoxypiperidin-1-YL)phenyl]urea involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural features, synthetic yields, and molecular weights of analogous urea derivatives:
*Calculated based on molecular formula C₁₉H₂₁ClN₃O₂.
Key Observations :
- Piperidine vs. Piperazine/Thiazole : The target compound’s 4-methoxypiperidine group distinguishes it from derivatives with piperazine (e.g., 9f, 11f) or thiazole rings (e.g., 11f), which introduce additional hydrogen-bonding sites or aromaticity .
- Methoxy Group Impact: The methoxy group on the piperidine ring may enhance solubility compared to non-polar substituents like trifluoromethyl (e.g., compound in ) or halogens .
- Molecular Weight: Derivatives with extended substituents (e.g., 11f, 5g) exhibit higher molecular weights (~500 vs.
Biological Activity
1-(3-Chlorophenyl)-3-[4-(4-methoxypiperidin-1-YL)phenyl]urea is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This compound has been investigated for various pharmacological properties, including its role as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), which is crucial in cancer immunotherapy.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a chlorophenyl group and a methoxypiperidine moiety, contributing to its unique biological properties.
Research indicates that this compound acts primarily as an IDO1 inhibitor . IDO1 is an enzyme involved in the metabolism of tryptophan, leading to the production of kynurenine, which can suppress T-cell activity and promote tumor immune evasion. By inhibiting this enzyme, the compound may enhance anti-tumor immunity.
In Vitro Studies
A study evaluating various phenyl urea derivatives for their IDO1 inhibitory activity found that modifications to the urea scaffold significantly impacted biological efficacy. The results indicated that certain structural features, such as the presence of specific substituents on the phenyl rings, enhanced binding affinity and inhibitory potency against IDO1 .
| Compound | IDO1 Inhibition (%) | Structural Features |
|---|---|---|
| i12 | 85 | p-substituted phenyl urea |
| i24 | 90 | Nitro group present |
The above table summarizes the inhibitory activities of selected compounds derived from similar structures, highlighting the importance of substituent placement in enhancing biological activity.
In Vivo Studies
In vivo pharmacokinetic studies have shown that compounds with similar structures to this compound exhibit promising anti-tumor effects. For instance, a potent IDO1 inhibitor demonstrated significant tumor regression in animal models, suggesting that this class of compounds could be developed into effective cancer therapies .
Case Study: Cancer Immunotherapy
A clinical study explored the use of IDO1 inhibitors in combination with checkpoint inhibitors in melanoma patients. The results indicated that patients receiving this combination therapy had improved overall survival rates compared to those receiving standard treatments alone. The role of compounds like this compound in such regimens is under active investigation .
Q & A
Q. What are the optimal synthetic routes for 1-(3-Chlorophenyl)-3-[4-(4-methoxypiperidin-1-YL)phenyl]urea, and how can reaction conditions be optimized for high yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Coupling of chlorophenyl isocyanate with a piperidine-containing intermediate (e.g., 4-(4-methoxypiperidin-1-yl)aniline) under inert atmospheres .
- Optimization parameters :
- Temperature : 60–80°C for urea bond formation to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity .
Q. How can researchers characterize the structural integrity and purity of this compound?
Methodological Answer: Key techniques include:
Q. What are the solubility and stability profiles of this compound under various experimental conditions?
Methodological Answer:
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies identify critical functional groups influencing bioactivity?
Methodological Answer: Design SAR studies by:
- Systematic substitution : Compare analogs with variations in:
- Biological assays : Test analogs against target enzymes (e.g., kinase inhibition assays) to correlate structural changes with IC₅₀ values .
- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to active sites .
Q. What in vitro and in vivo models are appropriate for evaluating its mechanism of action?
Methodological Answer:
- In vitro :
- In vivo :
Q. How can researchers assess selectivity against off-target proteins and minimize toxicity?
Methodological Answer:
- Selectivity screening :
- Toxicity mitigation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
